4-Methyl-1H-indazole-5-boronic acid pinacol ester
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Overview
Description
4-Methyl-1H-indazole-5-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further stabilized by a pinacol ester group. This unique structure makes it a useful reagent in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations. This process involves the removal of the boron moiety from the compound, which can be challenging due to the increased stability of boronic esters .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the stability of boronic esters like this compound can pose challenges in terms of bioavailability . The rate of hydrolysis of some boronic esters is known to be influenced by the pH, with the reaction rate considerably accelerated at physiological pH .
Result of Action
The compound’s involvement in various chemical transformations suggests it plays a significant role in the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment .
Preparation Methods
The synthesis of 4-Methyl-1H-indazole-5-boronic acid pinacol ester typically involves the borylation of the corresponding indazole derivative. One common method is the use of bis(neopentyl glycolato)diboron as a borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
4-Methyl-1H-indazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-1H-indazole-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Methyl-1H-indazole-5-boronic acid pinacol ester can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound has a similar boronic ester group but differs in the heterocyclic ring structure.
5-Indoleboronic acid pinacol ester: This compound features an indole ring instead of an indazole ring, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other boronic esters.
Properties
IUPAC Name |
4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-10-8-16-17-12(10)7-6-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMNVEHZQWJBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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